molecular formula C12H10N2O2 B3025323 (3,5-Dimethoxybenzylidene)propanedinitrile CAS No. 26495-19-2

(3,5-Dimethoxybenzylidene)propanedinitrile

Cat. No.: B3025323
CAS No.: 26495-19-2
M. Wt: 214.22 g/mol
InChI Key: YAYKQTPCKRWLAP-UHFFFAOYSA-N
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Description

(3,5-Dimethoxybenzylidene)propanedinitrile is an organic compound characterized by the presence of a benzylidene group attached to a propanedinitrile molecule, with methoxy groups located at the 3 and 5 positions of the benzene ring. This compound is known for its versatility in scientific research, particularly in the fields of organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of (3,5-Dimethoxybenzylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is a widely employed method in organic chemistry for the formation of carbon-carbon bonds. The process involves the condensation of malononitrile with 3,5-dimethoxybenzaldehyde in the presence of a base such as ammonium acetate. The reaction is usually carried out in an aqueous medium at elevated temperatures .

Synthetic Route:

    Reactants: Malononitrile, 3,5-dimethoxybenzaldehyde, ammonium acetate.

    Conditions: Aqueous medium, 70°C, 15 minutes.

    Procedure: A mixture of malononitrile (1 mmol), 3,5-dimethoxybenzaldehyde (1 mmol), and ammonium acetate (10 mol%) in 5 ml of water is stirred at 70°C for 15 minutes.

Chemical Reactions Analysis

(3,5-Dimethoxybenzylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(3,5-Dimethoxybenzylidene)propanedinitrile has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: Investigated for its potential use in drug synthesis and development.

    Material Science: Utilized in the study of organic materials and their properties.

    Chemical Biology: Employed in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxybenzylidene)propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and nitrile functionalities allow it to participate in a range of chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(3,5-Dimethoxybenzylidene)propanedinitrile can be compared with other similar compounds, such as:

    (3,4-Dimethoxybenzylidene)propanedinitrile: Similar structure but with methoxy groups at the 3 and 4 positions.

    (3,5-Dimethoxybenzylidene)acetone: Similar structure but with an acetone group instead of propanedinitrile.

    (3,5-Dimethoxybenzylidene)malononitrile: Similar structure but with an additional nitrile group.

Uniqueness:

  • The specific positioning of the methoxy groups at the 3 and 5 positions and the presence of the propanedinitrile group make this compound unique in its reactivity and applications .

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKQTPCKRWLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300386
Record name (3,5-dimethoxybenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26495-19-2
Record name NSC136545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-dimethoxybenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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